molecular formula C18H18F6NP B12336398 (Diethylamino)bis(4-trifluoromethylphenyl)phosphane

(Diethylamino)bis(4-trifluoromethylphenyl)phosphane

Cat. No.: B12336398
M. Wt: 393.3 g/mol
InChI Key: IMOGTGXTXDHQGN-UHFFFAOYSA-N
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Description

(Diethylamino)bis(4-trifluoromethylphenyl)phosphane is a chemical compound with the molecular formula C18H18F6NP and a molecular weight of 393.31 g/mol It is known for its unique structure, which includes a phosphane core bonded to two 4-trifluoromethylphenyl groups and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylamino)bis(4-trifluoromethylphenyl)phosphane typically involves the reaction of diethylamine with bis(4-trifluoromethylphenyl)phosphane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(Diethylamino)bis(4-trifluoromethylphenyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(Diethylamino)bis(4-trifluoromethylphenyl)phosphane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (Diethylamino)bis(4-trifluoromethylphenyl)phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various catalytic and chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Diethylamino)bis(4-trifluoromethylphenyl)phosphane include:

    Bis(4-trifluoromethylphenyl)phosphane: Lacks the diethylamino group.

    Diethylaminophenylphosphane: Contains a phenyl group instead of the trifluoromethylphenyl groups.

    Trifluoromethylphenylphosphane: Contains only one trifluoromethylphenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of the diethylamino group and two trifluoromethylphenyl groups. This unique structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-bis[4-(trifluoromethyl)phenyl]phosphanyl-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F6NP/c1-3-25(4-2)26(15-9-5-13(6-10-15)17(19,20)21)16-11-7-14(8-12-16)18(22,23)24/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOGTGXTXDHQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6NP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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